2-(2,2,2-Trifluoroethyl)phenol

Übersicht

Beschreibung

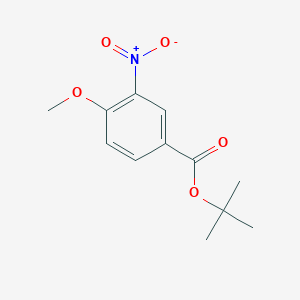

“2-(2,2,2-Trifluoroethyl)phenol” is a fluorinated organic compound . It’s also known as TFEP or 2,2,2-Trifluoroethyl phenol.

Synthesis Analysis

The synthesis of “2-(2,2,2-Trifluoroethyl)phenol” and its derivatives has been reported in several studies. For instance, a novel process for the synthesis of phenoxyethyl derivatives, including “2-(2,2,2-Trifluoroethyl)phenol”, has been described . Another study reported the synthesis of a novel fluorinated polymer using “2-(2,2,2-Trifluoroethyl)phenol” as a monomer .Molecular Structure Analysis

The molecular structure of “2-(2,2,2-Trifluoroethyl)phenol” consists of a phenol group attached to a trifluoroethyl group . The trifluoroethyl group is characterized by three fluorine atoms attached to a carbon atom, which is then attached to the phenol group.Chemical Reactions Analysis

“2-(2,2,2-Trifluoroethyl)phenol” can participate in various chemical reactions. For example, it has been used as a solvent to control nucleophilic peptide arylation . It also serves as a source of the trifluoroethoxy group for various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2,2-Trifluoroethyl)phenol” are influenced by the presence of the trifluoroethyl group. This group makes the compound more acidic compared to regular phenol . The compound is also known to be a colorless, water-miscible liquid .Wissenschaftliche Forschungsanwendungen

- TFEP has been utilized in enantioselective synthesis. For instance, lipase LIP from Pseudomonas aeruginosa catalyzed the alcoholysis of racemic 4-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate, yielding (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol with high enantiomeric excess (e.e.) .

- TFEP serves as a reference standard for pharmaceutical testing. Researchers use it to validate accurate results in drug development and quality control .

- BTFEP (bis(2,2,2-trifluoroethyl)phosphonate) enables the microwave-assisted synthesis of cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates. This method is simple, additive-free, and conducted under non-inert conditions .

Enantioselective Synthesis

Reference Standard in Pharmaceutical Testing

Microwave-Assisted Synthesis of H-Phosphonates

Safety and Hazards

Zukünftige Richtungen

The future research directions for “2-(2,2,2-Trifluoroethyl)phenol” could involve further exploration of its properties and potential applications. For instance, its use as a cosolvent in experimental studies of peptides and proteins could be further investigated . Additionally, its potential use in the synthesis of novel fluorinated polymers could be explored .

Wirkmechanismus

Target of Action

Similar compounds such as 4-(2,2,2-trifluoroethyl)-l-phenylalanine have been shown to interact with tyrosine–trna ligase, a cytoplasmic enzyme in humans .

Mode of Action

It is known that trifluoroethyl groups can influence the electrostatic properties of molecules . This could potentially affect the interaction of 2-(2,2,2-Trifluoroethyl)phenol with its targets.

Biochemical Pathways

Similar compounds have been used in the synthesis of benzofused heterocycles, suggesting that 2-(2,2,2-trifluoroethyl)phenol may also be involved in similar chemical reactions .

Result of Action

It is known that trifluoroethyl groups can influence the electrostatic properties of molecules , which could potentially affect cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,2,2-Trifluoroethyl)phenol. For example, the compound’s action may be influenced by temperature, pH, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

2-(2,2,2-trifluoroethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHJLBPRGSTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,2-Trifluoroethyl)phenol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one](/img/structure/B2606195.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2606197.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2606202.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B2606210.png)